![molecular formula C16H23N3O4 B2874125 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid CAS No. 502133-49-5](/img/new.no-structure.jpg)
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during synthesis, preventing unwanted reactions with other functional groups. The Boc group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amino acids in peptide synthesis suggests that this compound could play a role in the synthesis of proteins and peptides .
Pharmacokinetics
The boc group’s presence may influence these properties by increasing the compound’s stability and preventing premature reactions with other substances in the body .
Result of Action
The primary result of this compound’s action is the protection of amines during peptide synthesis, allowing for more controlled and precise reactions . This can lead to the production of specific peptides with fewer side reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the addition and removal of the Boc group are dependent on the pH of the environment, with the addition occurring under basic conditions and removal under acidic conditions . Additionally, the compound’s stability and reactivity can be influenced by temperature and the presence of other reactive substances .
Eigenschaften
CAS-Nummer |
502133-49-5 |
|---|---|
Molekularformel |
C16H23N3O4 |
Molekulargewicht |
321.377 |
IUPAC-Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)13-12(14(20)21)6-4-7-17-13/h4,6-7H,5,8-11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
VNNVAWDHPDFXLR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


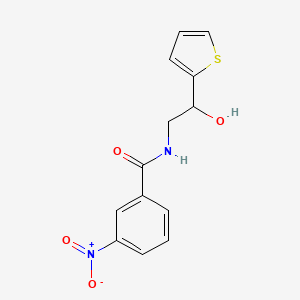
![2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2874046.png)
![N-(4-ethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2874047.png)
![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)
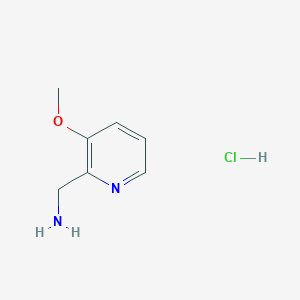
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)
![N-[2-(3-Fluoropyridin-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874053.png)
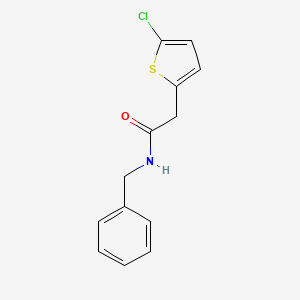
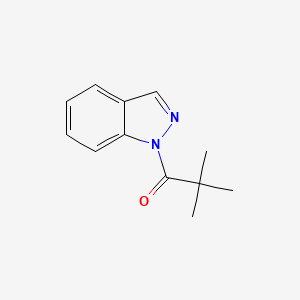
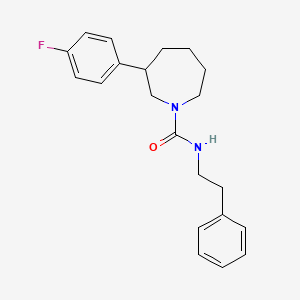
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]propanamide](/img/structure/B2874060.png)
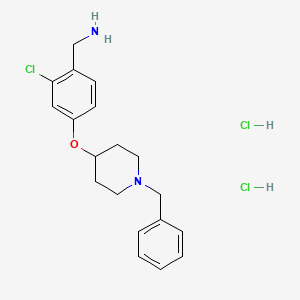
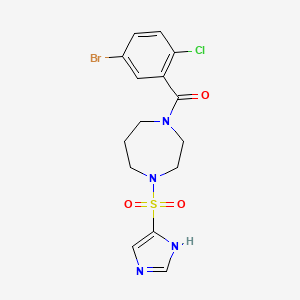
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)
